molecular formula C9H9NO2 B3040865 CHROMAN-4-ONE OXIME CAS No. 24541-01-3

CHROMAN-4-ONE OXIME

Número de catálogo: B3040865
Número CAS: 24541-01-3
Peso molecular: 163.17 g/mol
Clave InChI: LOWLISSVPQGXNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for chroman-4-one oxime are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: Chroman-4-one oxime can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potential biological activities .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:
Chroman-4-One Oxime is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to modulate neurotransmitter activity, making it particularly relevant in the development of treatments for neurological disorders such as Alzheimer's disease and depression .

Case Studies:

  • SIRT2 Inhibitors: Research has shown that chroman-4-one derivatives can act as SIRT2 inhibitors, enhancing pharmacokinetic properties and offering potential therapeutic benefits for neurodegenerative diseases .
  • Anticancer Activity: Various derivatives have been evaluated for their anticancer properties. For instance, certain chroman-4-one analogs demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values as low as 9.3 µg/ml .

Agricultural Chemistry

Development of Agrochemicals:
this compound is employed in the formulation of agrochemicals, including herbicides and fungicides. Its application enhances crop protection by improving the efficacy of these chemicals while minimizing environmental impact .

Case Studies:

  • Herbicide Efficacy: Studies have indicated that formulations containing this compound exhibit improved effectiveness against various weed species, contributing to sustainable agricultural practices.

Reagent Applications:
this compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of various substances. This is vital for quality control processes in laboratories .

Case Studies:

  • Detection Methods: The compound has been successfully utilized in chromatographic methods to separate and identify complex mixtures, demonstrating its utility in both academic and industrial settings.

Biochemical Research

Enzyme Inhibition Studies:
this compound plays a significant role in biochemical research, particularly in studying enzyme inhibition and metabolic pathways. This research is essential for understanding biological processes and developing new therapeutic strategies .

Case Studies:

  • Metabolic Pathways: Investigations into the compound's effects on specific enzymes have provided insights into its potential applications in treating metabolic disorders.

Mecanismo De Acción

The mechanism of action of chroman-4-one oxime involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied, but it often involves the inhibition of key enzymes or receptors involved in disease processes .

Comparación Con Compuestos Similares

    Chroman-4-one: The parent compound, which lacks the oxime group but shares the core structure.

    Chromone: Similar to chroman-4-one but with a double bond between C-2 and C-3.

    Flavanone: A related compound with a similar structure but different biological activities.

Uniqueness: Chroman-4-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making it a valuable scaffold in medicinal chemistry .

Actividad Biológica

Chroman-4-one oxime is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides an overview of its biological activity, synthesizing various research findings, case studies, and data tables to illustrate its potential applications in pharmaceuticals and other fields.

Structural Overview

This compound is derived from chroman-4-one, a bicyclic compound that combines a benzene ring with a dihydropyran ring. The oxime functional group (-C=N-OH) enhances the compound's reactivity and biological properties. This modification has made this compound a subject of interest in drug discovery and development.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

  • Several studies have reported the cytotoxic effects of chroman-4-one derivatives against various cancer cell lines. For instance, a study evaluated several chroman-4-one compounds against HL-60, MOLT-4, and MCF-7 cancer cells using the MTT assay. The results indicated moderate to high cytotoxicity, particularly against MOLT-4 cells, with IC50 values as low as 24.4 μM for specific derivatives .
  • Table 1 summarizes the anticancer activity of selected chroman-4-one derivatives:
CompoundCell LineIC50 (μM)Reference
Compound 13HL-6042.0 ± 2.7
Compound 13MOLT-424.4 ± 2.6
Compound 6MCF-7≤9.3
Compound 11K562≤3.86

2. Enzyme Inhibition

  • This compound has been investigated for its ability to inhibit various enzymes linked to disease processes. For example, it has shown promise as an inhibitor of SIRT2, an enzyme associated with aging and neurodegenerative diseases . The inhibition was characterized by low micromolar concentrations of the most potent derivatives.

3. Antioxidant Activity

  • The antioxidant properties of this compound derivatives have been explored, indicating their potential in mitigating oxidative stress-related conditions. This activity is vital in developing therapeutic agents for diseases such as cancer and neurodegeneration .

4. Antimicrobial Properties

  • Research has also highlighted the antimicrobial effects of chroman-4-one derivatives against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis and evaluation of chroman-4-one derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against breast cancer cell lines (MCF-7). The most active derivative exhibited an IC50 value of ≤9.3 µg/ml, demonstrating significant anticancer potential .

Case Study 2: Enzyme Inhibition
Another investigation into SIRT2-selective inhibitors revealed that certain chroman-4-one derivatives could effectively inhibit this enzyme at low concentrations (in the micromolar range), marking them as promising candidates for further development in treating aging-related diseases .

Propiedades

IUPAC Name

N-(2,3-dihydrochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWLISSVPQGXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 4-chromanone (10.00 g, 67.50 mmol) and hydroxylamine hydrochloride (7.04 g, 101 mmol) in EtOH (100 mL) was added a solution of NaOAc (16.61 g, 202.5 mmol) in H2O (30 mL). The reaction was heated to reflux for 2 h. The mixture was cooled to RT and concentrated in vacuo. The residue was diluted with H2O and acidified with 1 N HCl. The aqueous was extracted with EtOAc until tlc analysis showed no evidence of title compound in the aqueous layer. The combined organics were dried with MgSO4 and concentrated in vacuo to furnish the crude title compound which was used without further purification. MS (APCI pos) 164 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
16.61 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A quantity (18.4 g.) of 4-chromanone was dissolved in 100 ml. ethanol with heating to the boiling temperature. To this hot solution was added 18.4 g. hydroxylamine hydrochloride and a hot aqueous solution of sodium acetate (36.8 g.) that had been dissolved in 50 ml. water heated on a steam bath. The reaction mixture was heated at the reflux temperature for 1.5 hrs. when a thin layer chromatogram indicated that the reaction was completed. After cooling the mixture to about 10° C., crystals formed. The crystals were collected on a filter, washed with water, and dried in air. There was thus obtained 18.63 g. of 4-chromanone oxime that had a melting point at 139° to 142° C. Recrystallization from methanol gave 16.5 g. of the compound having the same melting point (139° to 142° C.).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 4-chromanone (5 g, 33.7 mmol), hydroxylamine hydrochloride (2.34 g, 33.7 mmol and NaOAc (2.766 g, 33.7 mmol) in 100 mL of ethanol was refluxed for 18 h. After cooling to RT, the solvent was removed and the residue was partitioned between water and EtOAc. The EtOAc layer was dried (MgSO4), and the solvent was removed. The solid obtained was triturated with hexane and filtered to provide 4.1 g of 4-hydroxyiminochroman.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.766 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHROMAN-4-ONE OXIME
Reactant of Route 2
CHROMAN-4-ONE OXIME
Reactant of Route 3
Reactant of Route 3
CHROMAN-4-ONE OXIME
Reactant of Route 4
Reactant of Route 4
CHROMAN-4-ONE OXIME
Reactant of Route 5
CHROMAN-4-ONE OXIME
Reactant of Route 6
Reactant of Route 6
CHROMAN-4-ONE OXIME

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.